molecular formula C18H29BrMgO B14887043 (4-t-Butoxy-3,5-di-tert-butylphenyl)magnesium bromide

(4-t-Butoxy-3,5-di-tert-butylphenyl)magnesium bromide

Cat. No.: B14887043
M. Wt: 365.6 g/mol
InChI Key: LRPGMBXYENJASL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the tert-butoxy and di-tert-butyl groups provides steric hindrance, making it a unique reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 4-tert-butoxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: THF

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous monitoring: To ensure the reaction proceeds efficiently

    Purification: Using distillation or crystallization to obtain the desired product in high purity

Chemical Reactions Analysis

Types of Reactions

(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic addition: To carbonyl compounds, forming alcohols

    Nucleophilic substitution: With alkyl halides, forming new carbon-carbon bonds

    Coupling reactions: Such as the Kumada coupling, forming biaryl compounds

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Alkyl halides: Bromides, chlorides, iodides

    Catalysts: Nickel or palladium catalysts for coupling reactions

    Solvents: THF, diethyl ether

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds

    Alkanes and alkenes: From nucleophilic substitution with alkyl halides

    Biaryl compounds: From coupling reactions

Scientific Research Applications

(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide is used in various scientific research applications, including:

    Organic synthesis: As a Grignard reagent for forming carbon-carbon bonds

    Pharmaceuticals: In the synthesis of complex drug molecules

    Material science: For the preparation of polymers and advanced materials

    Catalysis: As a precursor for catalysts in various chemical reactions

Mechanism of Action

The mechanism of action of (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The tert-butoxy and di-tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
  • (4-tert-butylphenyl)magnesium bromide
  • (4-methoxyphenyl)magnesium bromide

Uniqueness

(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both tert-butoxy and di-tert-butyl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity and reactivity of the compound in specific reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C18H29BrMgO

Molecular Weight

365.6 g/mol

IUPAC Name

magnesium;1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide

InChI

InChI=1S/C18H29O.BrH.Mg/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1

InChI Key

LRPGMBXYENJASL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.